molecular formula C6H13NO2 B13988967 (3-Methylmorpholin-2-yl)methanol

(3-Methylmorpholin-2-yl)methanol

Cat. No.: B13988967
M. Wt: 131.17 g/mol
InChI Key: AMBFILXDPRZVFS-UHFFFAOYSA-N
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Description

(3-Methylmorpholin-2-yl)methanol is an organic compound with the molecular formula C6H13NO2 It is a derivative of morpholine, featuring a methyl group at the third position and a hydroxymethyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylmorpholin-2-yl)methanol typically involves the reaction of morpholine with formaldehyde and a methylating agent. One common method is the Mannich reaction, where morpholine reacts with formaldehyde and a secondary amine to form the desired product. The reaction conditions often include:

    Temperature: Room temperature to 60°C

    Solvent: Aqueous or alcoholic medium

    Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Methylmorpholin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form (3-Methylmorpholin-2-yl)methane.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: (3-Methylmorpholin-2-yl)formaldehyde or (3-Methylmorpholin-2-yl)carboxylic acid.

    Reduction: (3-Methylmorpholin-2-yl)methane.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Methylmorpholin-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including neuroprotective effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3-Methylmorpholin-2-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group allows for hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, lacking the methyl and hydroxymethyl groups.

    (3-Methylmorpholine): A derivative with only the methyl group.

    (2-Hydroxymethylmorpholine): A derivative with only the hydroxymethyl group.

Uniqueness

(3-Methylmorpholin-2-yl)methanol is unique due to the presence of both the methyl and hydroxymethyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of reactions and interactions compared to its simpler analogs.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(3-methylmorpholin-2-yl)methanol

InChI

InChI=1S/C6H13NO2/c1-5-6(4-8)9-3-2-7-5/h5-8H,2-4H2,1H3

InChI Key

AMBFILXDPRZVFS-UHFFFAOYSA-N

Canonical SMILES

CC1C(OCCN1)CO

Origin of Product

United States

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